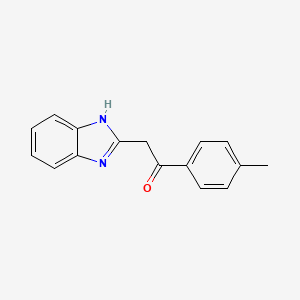
2-(1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)ethan-1-one
説明
2-(1H-1,3-benzodiazol-2-yl)-1-(4-methylphenyl)ethan-1-one, commonly known as 4-Methylbenzodiazepine, is a heterocyclic compound with a benzodiazepine core structure. It is a synthetic molecule that has been studied extensively in recent years due to its potential applications in various scientific fields. This compound has been found to possess a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. In addition, 4-Methylbenzodiazepine has been identified as a potential therapeutic agent for the treatment of neurological and psychiatric disorders.
作用機序
The mechanism of action of 4-Methylbenzodiazepine is not yet fully understood. However, it is believed that this compound acts as an agonist of the gamma-aminobutyric acid (GABA) receptors in the brain, which are responsible for regulating neuronal excitability. By activating these receptors, 4-Methylbenzodiazepine is thought to reduce anxiety and produce sedative effects. Additionally, this compound is believed to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
4-Methylbenzodiazepine has been found to produce a wide range of biochemical and physiological effects. This compound has been found to possess anticonvulsant, anxiolytic, and sedative effects. Additionally, it has been found to possess analgesic and anti-inflammatory properties. Furthermore, 4-Methylbenzodiazepine has been found to possess neuroprotective properties, which may be useful for the treatment of neurological disorders.
実験室実験の利点と制限
The advantages of using 4-Methylbenzodiazepine in laboratory experiments include its low cost and ease of synthesis. Additionally, this compound has been found to possess a wide range of biological activities, making it a useful tool for the study of drug metabolism and pharmacokinetics. However, there are some limitations to using 4-Methylbenzodiazepine in laboratory experiments. For example, this compound is not approved for therapeutic use, which may limit its use in clinical trials. Additionally, the long-term effects of this compound are not yet fully understood, making it difficult to assess its safety in humans.
将来の方向性
The potential applications of 4-Methylbenzodiazepine are vast and varied. One potential future direction is the development of novel therapeutic agents based on this compound. Additionally, this compound could be used to develop new drugs for the treatment of neurological and psychiatric disorders. Furthermore, 4-Methylbenzodiazepine could be used to study the effects of drugs on the central nervous system. Finally, this compound could be used to develop new methods for drug delivery, such as transdermal patches or inhalers.
科学的研究の応用
4-Methylbenzodiazepine has been studied extensively in recent years due to its potential applications in various scientific fields. This compound has been found to possess a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. In addition, 4-Methylbenzodiazepine has been identified as a potential therapeutic agent for the treatment of neurological and psychiatric disorders. This compound has also been used in the study of drug metabolism and pharmacokinetics. Furthermore, 4-Methylbenzodiazepine has been used to study the effects of drugs on the central nervous system.
特性
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-6-8-12(9-7-11)15(19)10-16-17-13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTWLFZXAYBQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223912 | |
| Record name | 2-(1H-Benzimidazol-2-yl)-1-(4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680666 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
568544-06-9 | |
| Record name | 2-(1H-Benzimidazol-2-yl)-1-(4-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568544-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Benzimidazol-2-yl)-1-(4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-3-oxopropanenitrile](/img/structure/B3384599.png)
![2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3384609.png)
![3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B3384613.png)
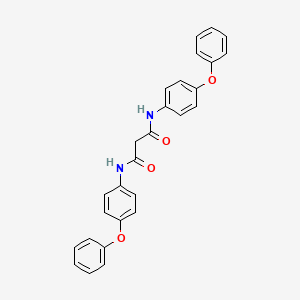

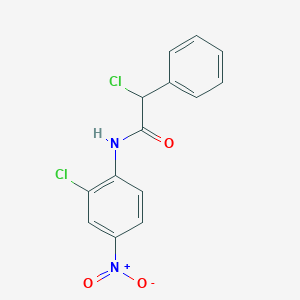
![4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3384641.png)



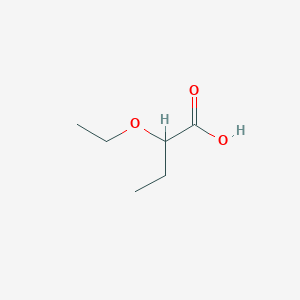

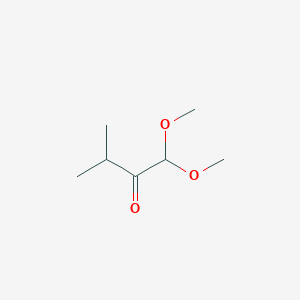
![2-chloro-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B3384670.png)